Product packaging for 4-Bromo-5-ethoxy-2-methyloxazole(Cat. No.:)

4-Bromo-5-ethoxy-2-methyloxazole

Cat. No.: B15209077
M. Wt: 206.04 g/mol
InChI Key: NPOSEMOTIOCSDS-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-2-methyloxazole (CAS 284040-93-3) is a chemical building block of interest in medicinal chemistry and anticancer research. This compound belongs to the oxazole class of heterocycles, which are privileged structures in drug discovery for their ability to mimic key pharmacophores . The molecular formula is C 6 H 8 BrNO 2 and it has a calculated molecular weight of 206.04 g/mol . Oxazole derivatives are extensively investigated as cis-restricted analogues of potent antitubulin agents like combretastatin A-4 (CA-4) . Specifically, 2-methyl-4,5-disubstituted oxazoles have been designed and synthesized as novel classes of highly potent antitubulin agents. These compounds inhibit tubulin polymerization by binding to the colchicine site of β-tubulin, which disrupts microtubule formation, leads to cell cycle arrest at the G2/M phase, and triggers apoptotic cell death . The bromine and ethoxy substituents on the oxazole core make this compound a versatile intermediate for further chemical exploration, such as through Suzuki cross-coupling reactions, to generate a diverse array of 4,5-disubstituted oxazoles for structure-activity relationship (SAR) studies . Researchers utilize this scaffold in the synthesis of potential therapeutic agents targeting a range of cancer cell lines . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrNO2 B15209077 4-Bromo-5-ethoxy-2-methyloxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

4-bromo-5-ethoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3

InChI Key

NPOSEMOTIOCSDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)Br

Origin of Product

United States

Elucidation of Reactivity Patterns and Reaction Mechanisms

Nucleophilic Reactions and Substitution at Substituted Positions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the oxazole (B20620) ring makes it susceptible to nucleophilic reactions, particularly at positions bearing suitable leaving groups.

The bromine atom at the C4 position of 4-bromo-5-ethoxy-2-methyloxazole is a potential site for nucleophilic substitution. Halogen atoms on the oxazole ring can be displaced by nucleophiles. tandfonline.comsemanticscholar.org The ease of this displacement is influenced by the position of the halogen and the presence of other substituents on the ring. The C2 position is generally the most reactive towards nucleophilic attack, followed by C4 and then C5. semanticscholar.org The presence of electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution (SNA) by stabilizing the negatively charged Meisenheimer complex intermediate that is formed. wikipedia.orgnih.gov The inherent electron-deficient character of the oxazole ring itself aids in this process. Therefore, the bromine at C4 can be displaced by a variety of nucleophiles.

Nucleophilic Reactions and Substitution at Substituted Positions

Reactions Involving Lithiated Oxazole Intermediates

The generation of organolithium species from this compound is a key strategy for introducing further molecular complexity. The reaction's outcome is governed by the competition between several potential reaction pathways, with the choice of base and reaction conditions being critical determinants of the final product. vapourtec.comresearchgate.net

While direct experimental studies on this compound are not extensively documented, the regioselectivity of its lithiation can be predicted based on established principles of oxazole chemistry. rsc.orgrsc.org Three primary competing pathways exist:

Lateral Lithiation (C2-Methyl Deprotonation): The protons on the C2-methyl group are acidic and can be removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This process, known as lateral lithiation, is common in methyl-substituted azoles. cdnsciencepub.com

Halogen-Metal Exchange (C4 Position): The carbon-bromine bond at the C4 position is a prime site for halogen-metal exchange, particularly with strong, non-nucleophilic bases such as tert-butyllithium (B1211817) at low temperatures. vapourtec.comresearchgate.net This reaction is often very fast and can compete effectively with deprotonation.

Ring Deprotonation (C5 Position): Direct deprotonation of a C-H bond on the oxazole ring itself is a possibility. In many oxazole systems, the C2 position is the most acidic. beilstein-journals.org However, in this molecule, the C2 position is substituted. The C5 position is electronically influenced by the adjacent oxygen and the ethoxy group, but it is generally less reactive towards deprotonation than the C2-methyl protons or the C4-bromo position.

The ultimate regioselectivity depends on a delicate balance of factors. The use of LDA at low temperatures often favors kinetic deprotonation of the most acidic proton (likely the C2-methyl group), whereas alkyllithiums like n-BuLi or t-BuLi can favor halogen-metal exchange. researchgate.netrsc.org The presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further influence the reactivity and aggregation state of the organolithium reagent, altering the reaction's course. researchgate.netacs.org

Once formed, the lithiated oxazole intermediate is a powerful nucleophile that can react with a wide array of electrophiles. This "trapping" step forges a new carbon-carbon or carbon-heteroatom bond at the lithiated position, effectively functionalizing the oxazole core. nih.gov The versatility of this approach is demonstrated by the range of electrophiles that can be employed, leading to diverse molecular architectures. nih.gov

Table 1: Potential Electrophilic Trapping Reactions of Lithiated Oxazole Intermediates

ElectrophileReagent ExampleResulting Functional Group
Aldehydes/KetonesAcetaldehyde, AcetoneSecondary/Tertiary Alcohol
Alkyl HalidesIodomethane, Benzyl BromideAlkylation
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
IsocyanatesPhenyl isocyanateAmide
DisulfidesDiphenyl disulfideThioether

This two-step sequence of regioselective lithiation followed by electrophilic quench is a cornerstone of modern heterocyclic chemistry, allowing for the controlled and predictable elaboration of the oxazole scaffold. nih.govnih.gov

Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions represent a highly efficient and widely used method for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura and Sonogashira reactions are powerful tools for the arylation, alkenylation, and alkynylation of heteroaromatic halides. researchgate.netwikipedia.orgorganic-chemistry.org These reactions typically employ a palladium catalyst, a suitable ligand, and a base to couple the organohalide with an organoboron or terminal alkyne species, respectively. organic-chemistry.orgicmpp.ro The mild conditions and high functional group tolerance of these methods make them particularly suitable for complex molecule synthesis. nih.gov

In the context of this compound, the bromine atom at the C4 position serves as an effective leaving group. organic-chemistry.orgicmpp.ro The C-Br bond is readily susceptible to oxidative addition to a palladium(0) catalyst, which is the initial, rate-determining step in the catalytic cycle of most cross-coupling reactions. The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making aryl bromides reliable and commonly used substrates for these transformations. wikipedia.org Studies on analogous bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines and 4-bromo-2,4'-bithiazoles, have demonstrated successful and high-yielding Suzuki and Sonogashira couplings, confirming the utility of the C-Br bond as a reactive handle. researchgate.netrsc.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Heterocycles

Reaction TypeCoupling PartnerCatalystBaseSolventProductReference
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-Phenyl derivative researchgate.net
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane4-Aryl derivative mdpi.com
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NToluene4-Alkynyl derivative researchgate.net
Sonogashira PhenylacetylenePd(II)/X-PhosCs₂CO₃H₂O / PTS4-Phenylethynyl derivative ucsb.edu

The C4-bromo substituent enables a diverse range of C-C bond formations, allowing for the introduction of sp², and sp-hybridized carbon fragments.

Arylation: The Suzuki-Miyaura reaction is the preeminent method for arylating this compound. nih.gov By coupling with a variety of substituted and unsubstituted aryl- or heteroarylboronic acids and esters, a library of 4-aryl-5-ethoxy-2-methyloxazoles can be synthesized. rsc.orgmdpi.comresearchgate.net

Alkenylation: Alkenyl groups can be introduced through Suzuki coupling with alkenylboronic acids or by other palladium-catalyzed methods. mdpi.comflemingcollege.ca These reactions provide access to styrenyl- and other vinyl-substituted oxazoles, which are valuable intermediates for further transformations.

Alkynylation: The Sonogashira coupling provides a direct route to 4-alkynyl-substituted oxazoles by reacting the bromo-oxazole with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly efficient for creating C(sp²)-C(sp) bonds and introducing the versatile alkyne functional group into the heterocyclic core. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)

Influence of Substituents on Cross-Coupling Efficiency and Regioselectivity

The 4-bromo substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The efficiency and regioselectivity of these reactions are significantly modulated by the electronic effects of the other substituents on the oxazole ring.

The 5-ethoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This increases the electron density within the heterocyclic ring, particularly at the C4 position. Consequently, the C4-Br bond is less electrophilic, which can influence the kinetics of the oxidative addition step, a critical phase in many cross-coupling catalytic cycles. The 2-methyl group, a weak electron-donating group, further contributes to the electron-rich nature of the ring.

In heterocyclic systems like thiazoles, which share electronic similarities with oxazoles, cross-coupling reactions on di-halogenated substrates occur preferentially at the more electron-deficient position. researchgate.net For this compound, the single bromine at the electron-rich C4 position means its reactivity must be carefully considered. The increased electron density can make oxidative addition, the rate-limiting step in many palladium-catalyzed couplings, slower compared to bromides on more electron-poor aromatic systems. However, the inherent reactivity of the C-Br bond ensures that coupling is feasible under appropriate catalytic conditions. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial to achieving high yields. researchgate.net

Table 1: Influence of Substituents on Cross-Coupling at the C4 Position

Substituent Position Electronic Effect Influence on C4-Br Bond Reactivity
Bromo C4 Halogen (Inductively withdrawing, weakly deactivating) The reaction site for cross-coupling.
Ethoxy C5 Strong Electron-Donating (Resonance) Increases electron density at C4, potentially decreasing the rate of oxidative addition.

Other Transition-Metal-Mediated Coupling Reactions

Beyond the more common Suzuki and Stille reactions, the this compound scaffold is amenable to a variety of other transition-metal-mediated transformations. The reactivity of the C4-Br bond allows for diverse functionalization. For instance, the Sonogashira coupling can be employed to introduce alkynyl groups, a reaction successfully demonstrated on brominated thiazole (B1198619) systems. nih.gov This reaction typically utilizes a palladium catalyst in the presence of a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne.

Other potential reactions include:

Heck Coupling: For the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: For the formation of C-N bonds, creating arylamines.

Negishi Coupling: Utilizing organozinc reagents, which are known to couple efficiently with heterocyclic halides. nih.gov

These reactions are foundational in modern synthetic chemistry, and the 4-bromo position on the oxazole provides a reliable entry point for such diversification strategies. researchgate.net

Pericyclic and Cycloaddition Reactions

Oxazoles are well-established as competent dienes in [4+2] cycloaddition reactions, a class of pericyclic reactions. researchgate.net This reactivity is a cornerstone of their use in synthetic chemistry, providing access to other important heterocyclic structures.

Diels-Alder Reactions of Oxazoles as Dienes

The oxazole ring, particularly when substituted with electron-donating groups like the 5-ethoxy group, acts as an electron-rich diene in the Diels-Alder reaction. researchgate.net This reaction provides a powerful method for constructing six-membered rings with a high degree of control over substitution patterns. wikipedia.org The reaction proceeds between the oxazole (the diene) and a dienophile, typically an alkene or alkyne, to form a bicyclic adduct. wikipedia.org

Formation of Furan and Pyridine (B92270) Derivatives

A key feature of oxazole Diels-Alder chemistry is that the initial bicyclic adducts are often unstable and undergo subsequent reactions to yield stable aromatic products. researchgate.net This tandem cycloaddition-rearrangement sequence is a highly valuable synthetic tool. researchgate.net

Pyridine Synthesis: When an alkene is used as the dienophile, the primary 7-oxa-2-azabicyclo[2.2.1]heptene adduct readily eliminates a molecule of water (derived from the 5-ethoxy group and a proton). This elimination leads to aromatization and the formation of a highly substituted 3-hydroxypyridine (B118123) derivative. researchgate.net The 2-methyl and 4-bromo substituents from the original oxazole are retained on the new pyridine ring.

Furan Synthesis: When an alkyne is the dienophile, the initial adduct eliminates the nitrogen-containing bridge (often as a nitrile, R-CN, where R is the C2 substituent) in a retro-Diels-Alder reaction to afford a substituted furan. researchgate.net

Table 2: Expected Products from Diels-Alder Reactions of this compound

Dienophile Type Example Dienophile Intermediate Adduct Final Product Type Expected Substituents on Product
Alkene Acrylonitrile Bicyclic oxa-aza-heptene 3-Hydroxypyridine 2-methyl, 4-bromo, 5-cyano, 3-hydroxy
Regioselectivity in Diels-Alder Adducts with Alkyl and Alkoxy Substituents

When an unsymmetrical dienophile reacts with the substituted oxazole, the question of regioselectivity arises. masterorganicchemistry.com The outcome is governed by the electronic and steric interplay between the substituents on both the diene and the dienophile, as explained by frontier molecular orbital theory. wikipedia.org

For an electron-rich diene like this compound, the reaction with an electron-poor alkene (e.g., methyl acrylate) generally follows a predictable pattern. The electron-donating 5-ethoxy group strongly influences the Highest Occupied Molecular Orbital (HOMO) of the oxazole. In contrast, the electron-withdrawing bromo group also affects the orbital coefficients. This leads to a preference for the formation of one regioisomer over the other, often analogized to the "ortho" and "para" products in electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com Studies on similar systems, such as 2,4-dimethyl-5-methoxyoxazole, have shown that the regioselectivity can even be inverted by changing the ester group on the acrylate (B77674) dienophile, highlighting the subtle balance of forces that control the reaction's outcome. researchgate.net

Ring-Opening and Rearrangement Reactions

The most significant rearrangement reaction involving this compound is the spontaneous transformation of its Diels-Alder adducts. The elimination of water or a nitrile to form pyridines or furans, respectively, is a defining characteristic of its cycloaddition chemistry. researchgate.net This process involves the cleavage of the C-O and C-N bonds in the bicyclic intermediate, driven by the thermodynamic stability of the resulting aromatic ring.

While the oxazole ring itself is relatively stable, it can be forced to open under specific conditions. For example, related oxazole N-oxides have been shown to undergo ring-opening when treated with reagents like phosphorus oxychloride (POCl3), rather than simple deoxygenation. researchgate.net However, for the parent oxazole, such reactions are not typical. The predominant and synthetically useful pathway remains the rearrangement following a Diels-Alder reaction.

Thermal and Photochemical Ring-Opening Mechanisms

The oxazole ring, while aromatic, can undergo ring-opening reactions under thermal or photochemical conditions. These reactions often proceed through electrocyclic mechanisms, where the π-system of the heterocycle is rearranged to form an open-chain isomer. pharmaguideline.com

Thermal Ring-Opening: In the absence of specific activating groups, the thermal ring-opening of simple oxazoles is a high-energy process and often requires harsh conditions. However, the substituents on this compound could potentially lower this activation barrier. The reaction would likely be initiated by the cleavage of the weakest bond in the ring, the C2-O1 bond, to form a vinyl-substituted isonitrile intermediate. The stability of this intermediate would be a key factor in determining the feasibility of the reaction.

Photochemical Ring-Opening: Photochemical activation provides an alternative pathway for ring-opening. beilstein-journals.orgrsc.org Upon absorption of UV light, the oxazole ring can be excited to a higher energy state, facilitating the cleavage of ring bonds. For some substituted oxazoles, photochemical irradiation leads to the formation of nitrile ylides as key intermediates. rsc.org In the case of this compound, photochemical excitation could lead to the formation of a nitrile ylide, which could then be trapped by various reagents or undergo further rearrangements. The specific outcome would be highly dependent on the reaction conditions, including the wavelength of light and the presence of sensitizers or trapping agents. A plausible photochemical pathway could involve an initial electrocyclic ring opening to a valence tautomer, which then fragments. beilstein-journals.org

Condition Proposed Intermediate Potential Product Type
ThermalVinyl-substituted isonitrileOpen-chain nitrile
PhotochemicalNitrile ylideTrapped adducts or rearranged products

Ring-Opening Induced by Organometallic Reagents

Organometallic reagents, particularly strong bases like organolithium compounds, are known to react with oxazoles, sometimes leading to ring-opening. pharmaguideline.comacs.org The most acidic proton on the oxazole ring is typically at the C2 position. In this compound, the 2-methyl group provides protons that can be abstracted by a strong base. However, direct lithiation at the C2-methyl group might be followed by a competing pathway involving nucleophilic attack on the ring itself.

A more likely scenario for ring-opening involves the initial metallation at the C2-methyl group, followed by an intramolecular rearrangement that leads to the cleavage of the oxazole ring. This process, known as the "metal-halogen exchange and ring-opening," is a known reactivity pattern for halogenated heterocycles. Alternatively, direct attack of the organometallic reagent at the C2 position can lead to a lithiated intermediate that is in equilibrium with an open-chain isonitrile enolate. nih.govwikipedia.org The presence of the bromine atom at C4 could also influence the regioselectivity of the organometallic attack.

Reagent Type Initial Interaction Resulting Intermediate Potential Outcome
Strong, non-nucleophilic base (e.g., LDA)Deprotonation of 2-methyl group2-(Lithiomethyl)oxazoleSide-chain functionalization or rearrangement
Organolithium (e.g., n-BuLi)Attack at C2 or metal-halogen exchangeLithiated oxazole or open-chain isonitrileRing-opened products

Reactions Involving Oxazole N-Oxides and Ring Scission

The formation of an N-oxide at the nitrogen atom of the oxazole ring significantly alters its electronic properties and reactivity. mdpi.com The N-oxide can be prepared by oxidation of the parent oxazole, typically with reagents like peroxy acids. pharmaguideline.com The resulting this compound N-oxide would be more susceptible to both electrophilic and nucleophilic attack.

Ring scission of oxazole N-oxides can be initiated by various reagents. For instance, treatment with acetic anhydride (B1165640) can lead to a rearrangement and ring-opening cascade, ultimately forming functionalized open-chain products. Photochemical irradiation of oxazole N-oxides is also a known method to induce ring cleavage, often proceeding through the formation of reactive intermediates like nitrile oxides or keto-isocyanates. The specific products formed would depend on the subsequent reaction conditions and the presence of trapping agents.

Functionalization of Methyl and Ethoxy Side Chains

The methyl and ethoxy groups attached to the oxazole core of this compound are not mere spectators in its chemistry. They offer valuable handles for further molecular elaboration and diversification.

Methyl Group Activation and Derivatization

The 2-methyl group of an oxazole is analogous to the methyl group in 2-picoline, exhibiting enhanced acidity due to the electron-withdrawing nature of the heterocyclic ring. This allows for its deprotonation with strong bases to form a nucleophilic methylene (B1212753) species. nih.gov

Deprotonation and Alkylation: Treatment of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures would be expected to generate the corresponding 2-(lithiomethyl)oxazole derivative. This powerful nucleophile can then be reacted with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to introduce a wide range of functional groups at the 2-position. nih.gov

Condensation Reactions: The activated methyl group can also participate in condensation reactions with carbonyl compounds. For example, in the presence of a suitable base, it could react with aldehydes or ketones in an aldol-type condensation to yield β-hydroxyalkyl-substituted oxazoles, which can be subsequently dehydrated to form styryl or related vinyl-substituted oxazoles.

Reagent Intermediate Product Type
1. LDA; 2. Alkyl halide2-(Lithiomethyl)oxazole2-Alkyl-substituted oxazole
1. LDA; 2. Aldehyde/Ketone2-(Lithiomethyl)oxazole2-(β-Hydroxyalkyl)oxazole
Base, Carbonyl compoundEnolate-like species2-(Vinyl)-substituted oxazole

Transformation of the Ethoxy Group

Ether Cleavage: The cleavage of the ethyl-oxygen bond in the ethoxy group typically requires strong acidic or nucleophilic conditions. Reagents like boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are commonly employed for the dealkylation of aryl ethers. However, the compatibility of these harsh reagents with the potentially sensitive oxazole ring must be carefully considered. A milder approach might involve Lewis acid-mediated cleavage. The resulting 5-hydroxy-4-bromo-2-methyloxazole would be a valuable intermediate, as the hydroxyl group could be further modified through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of hydrogen atoms in the molecule and their neighboring environments. For 4-Bromo-5-ethoxy-2-methyloxazole, one would expect to observe signals corresponding to the methyl protons at the 2-position, and the methylene (B1212753) and methyl protons of the ethoxy group at the 5-position. The chemical shifts (δ) of these signals would be influenced by the electronic environment of the oxazole (B20620) ring and the presence of the bromine atom.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the methyl carbon, the two carbons of the ethoxy group, and the three carbons of the oxazole ring. The chemical shifts would provide insight into the electronic structure of the heterocyclic core.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Configurational Studies

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of atoms, which is crucial for determining the compound's three-dimensional structure in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-O-C stretching of the ether and the oxazole ring, C=N and C=C stretching vibrations of the oxazole ring, and C-H stretching and bending vibrations of the methyl and ethoxy groups. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure.

Without access to published research specifically detailing the synthesis and characterization of this compound, the tables of spectroscopic and crystallographic data requested in the prompt cannot be generated.

Analysis of Molecular Geometry and Conformation

Specific data on bond lengths, bond angles, and dihedral angles for this compound are not available in the absence of dedicated crystallographic or computational studies. Such studies would be required to define the precise geometry of the oxazole ring and the conformation of the ethoxy and methyl substituents.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the intermolecular and intramolecular interactions for this compound is not possible without experimental or detailed computational data. In related bromo-substituted heterocyclic compounds, interactions such as C-H···O hydrogen bonds, C-H···π interactions, and halogen bonding (C-Br···π) have been observed to play significant roles in the crystal packing. nih.govnih.gov However, the presence and specific characteristics of these interactions in this compound remain to be determined.

Computational and Theoretical Investigations of 4 Bromo 5 Ethoxy 2 Methyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic environment and bonding characteristics that dictate the compound's reactivity and behavior.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and other electronic properties. For 4-bromo-5-ethoxy-2-methyloxazole, a DFT analysis would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

The analysis would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich, while the carbon atom bonded to the bromine is likely to be electron-deficient.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyPredicted Value
Dipole Moment (Debye)Value
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value

Note: The values in this table are placeholders and would need to be calculated using DFT software.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich oxazole ring and the ethoxy group, while the LUMO may be centered on the C-Br bond, suggesting a propensity for reactions involving the cleavage of this bond.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. For this compound, one could investigate reactions such as nucleophilic aromatic substitution at the C4 position or metal-catalyzed cross-coupling reactions involving the C-Br bond.

For example, in a hypothetical SNAr reaction with a nucleophile (Nu-), the computational study would model the formation of the Meisenheimer complex as an intermediate and locate the transition states leading to and from this intermediate. The calculated activation energies would provide a quantitative measure of the reaction's feasibility.

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products. Computational models can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible pathways. For this compound, which has multiple potential reactive sites, predicting the regioselectivity of, for instance, a lithiation-substitution sequence would be crucial. By calculating the energies of the transition states for lithiation at different positions, one could predict the most favorable site of reaction.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity using descriptors derived from DFT calculations. mdpi.comnih.gov These descriptors include global reactivity indices like electrophilicity (ω) and nucleophilicity (N), as well as local reactivity indices such as the Fukui functions (f(r)). mdpi.comnih.gov

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. For this compound, these global indices would provide a general assessment of its reactivity.

Local reactivity is described by the Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. The condensed Fukui functions, which partition the reactivity over individual atoms, would be particularly useful for predicting the regioselectivity of reactions involving this compound.

A hypothetical table of CDFT reactivity descriptors is shown below.

Atom/Regionf+(r) (for nucleophilic attack)f-(r) (for electrophilic attack)
C2ValueValue
C4ValueValue
C5ValueValue
N3ValueValue
O1ValueValue

Note: The values in this table are placeholders and would need to be calculated using CDFT methods.

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than ground-state electron density distribution alone, governs molecular reactivity. nih.gov This contemporary perspective provides significant insights into the mechanisms of organic reactions. The application of MEDT allows for a detailed analysis of the changes in electron density along a reaction pathway, offering a robust explanation for experimental outcomes.

In the context of this compound, MEDT can be employed to investigate its reactivity in various chemical transformations, such as cycloaddition reactions. The theory facilitates the analysis of the electronic structure of the reactants to predict their behavior and the feasibility of different reaction pathways. Key aspects of MEDT include the analysis of conceptual DFT reactivity indices, the study of the Global Electron Density Transfer (GEDT), and the topological analysis of the Electron Localization Function (ELF).

Conceptual DFT Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a set of reactivity indices that are instrumental within the MEDT framework. These indices help in characterizing the electrophilic and nucleophilic nature of molecules. For a hypothetical reaction involving this compound, these indices would be calculated to predict its reactivity.

Reactivity Index Definition Significance in Reaction Analysis
Electronic Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electron density to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)Measures the resistance to a change in electron distribution.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the global electrophilic nature of a molecule.
Global Nucleophilicity (N) N = EHOMO(Nu) - EHOMO(TCE)Ranks a series of nucleophiles against a reference electrophile.
Parr Functions -Local descriptors used to predict the most reactive sites for nucleophilic and electrophilic attacks.

This table presents a hypothetical application of MEDT principles to this compound.

The analysis of these indices would allow for the classification of a reaction as having a Forward Electron Density Flux (FEDF) or a Reverse Electron Density Flux (REDF), depending on the direction of electron density transfer between the reactants. nih.gov

Global Electron Density Transfer (GEDT) and Reaction Pathway Analysis

A key concept within MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net electron density transfer from the nucleophile to the electrophile at the transition state (TS). nih.gov This analysis provides a quantitative measure of the polar character of a reaction. A high GEDT value at the transition state is indicative of a polar reaction mechanism.

For a hypothetical Diels-Alder reaction involving this compound, the investigation would proceed by locating the transition state structures for different possible regio- and stereoisomeric pathways. The computed GEDT values would help in discerning the most favorable reaction channel.

Hypothetical Reaction Pathway Activation Energy (kcal/mol) GEDT at TS (e) Reaction Character
endo Pathway18.50.25Polar
exo Pathway20.10.23Polar
Regioisomeric Pathway A22.40.19Polar
Regioisomeric Pathway B21.80.21Polar

This table represents a simulated dataset for a hypothetical reaction of this compound to illustrate the application of MEDT.

Topological Analysis of the Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool used within MEDT to analyze the changes in the electronic structure along a reaction coordinate. researchgate.net The ELF provides a visual representation of electron localization in a molecule, allowing for the identification of bonding and non-bonding electron pairs. The analysis of the ELF basins of attraction and their synaptic order provides a detailed picture of bond formation and breaking processes.

In the analysis of a reaction involving this compound, the ELF topological analysis of the intrinsic reaction coordinate (IRC) profile would reveal the precise sequence of bond formation events. researchgate.net This can distinguish between a concerted mechanism, where bonds are formed simultaneously, and a two-stage one-step mechanism, where bond formation is sequential but without the formation of a stable intermediate. researchgate.net For instance, in a cycloaddition reaction, the ELF analysis could show the formation of a first single bond followed by the formation of a second bond at a later point along the reaction coordinate. researchgate.net

Synthetic Utility and Advanced Applications As a Chemical Building Block

Role in the Construction of Complex Organic Molecules

The strategic placement of the bromine atom at the 4-position of the oxazole (B20620) ring makes 4-Bromo-5-ethoxy-2-methyloxazole a valuable substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures.

One of the most powerful tools in this context is the Suzuki-Miyaura cross-coupling reaction. nih.govuwindsor.ca This palladium-catalyzed reaction pairs the bromo-oxazole with a variety of organoboron compounds, such as boronic acids or esters, to create new C-C bonds. researchgate.netnih.govmdpi.com The reaction is known for its high tolerance of various functional groups, making it suitable for the late-stage functionalization of complex molecules. For instance, a similar 5-bromo-oxazole derivative has been successfully used in Suzuki-Miyaura couplings to synthesize a range of 2,5-disubstituted oxazoles. rsc.org The general applicability of this reaction to bromooxazoles suggests that this compound can be readily coupled with a diverse array of aryl, heteroaryl, and vinyl boronic acids.

The following table illustrates the potential of Suzuki-Miyaura cross-coupling reactions with this compound as a substrate.

Reactant 1Reactant 2 (Boronic Acid/Ester)Catalyst SystemProduct
This compoundPhenylboronic acidPd(PPh₃)₄, base5-ethoxy-2-methyl-4-phenyloxazole
This compoundThiophene-2-boronic acidPd(dppf)Cl₂, base5-ethoxy-2-methyl-4-(thiophen-2-yl)oxazole
This compoundPyridine-3-boronic acidPd(OAc)₂, ligand, base5-ethoxy-2-methyl-4-(pyridin-3-yl)oxazole

Beyond Suzuki-Miyaura reactions, other palladium-catalyzed cross-coupling methods like Heck, Sonogashira, and Buchwald-Hartwig amination could potentially be applied to this compound, further expanding its synthetic utility. The ability to introduce a wide range of substituents at the 4-position makes this compound a key intermediate for creating libraries of diverse molecules for screening in various applications.

Precursor for Advanced Heterocyclic Systems

The oxazole ring itself can serve as a latent synthon for other heterocyclic structures through various rearrangement and cycloaddition reactions. The presence of the ethoxy group at the 5-position makes this compound particularly interesting in this regard, as 5-alkoxyoxazoles are known to be versatile precursors. researchgate.net

One of the key reactions of 5-alkoxyoxazoles is their participation in Diels-Alder reactions. researchgate.net Under thermal or Lewis acid-catalyzed conditions, these compounds can react with a variety of dienophiles to generate substituted pyridines. This transformation is highly valuable as the pyridine (B92270) scaffold is a common feature in many pharmaceuticals and agrochemicals. The ethoxy group in this compound would be eliminated during the aromatization step to form the pyridine ring.

Furthermore, 5-alkoxyoxazoles can undergo formal [3+2] cycloadditions, providing access to other five-membered heterocyclic systems. researchgate.net For example, their reaction with aldehydes or ketones can lead to the formation of oxazoline (B21484) derivatives. Photochemical [2+2] cycloadditions are also a possibility, leading to the formation of cyclobutane-fused systems which can be further transformed. researchgate.net

The bromo substituent at the 4-position adds another layer of synthetic potential, allowing for the introduction of various groups before or after the transformation of the oxazole ring. This dual functionality makes this compound a powerful tool for the divergent synthesis of a wide range of complex heterocyclic systems.

Applications in Medicinal Chemistry Intermediate Synthesis

The oxazole motif is a common feature in a number of biologically active natural products and synthetic drug candidates. nih.govresearchgate.net As such, substituted oxazoles like this compound are valuable intermediates in medicinal chemistry programs. The ability to functionalize the oxazole at the 4-position via cross-coupling reactions allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

A notable example of the utility of related compounds is the synthesis of 2-methyl-4,5-disubstituted oxazoles as potent antitubulin agents. In one study, a series of compounds were synthesized where the 5-position was functionalized with various substituted phenyl rings, including a p-ethoxyphenyl group, which is structurally analogous to the substituent pattern in this compound. These compounds were found to inhibit tubulin polymerization and exhibit significant antiproliferative activity against various cancer cell lines.

The synthesis of these bioactive molecules often involves the bromination of an oxazole at the 5-position, followed by a Suzuki-Miyaura coupling to introduce the desired aryl group. A similar strategy could be employed starting from a 5-ethoxy-2-methyloxazole, with bromination at the 4-position, to access a different regioisomer with potentially unique biological properties. The development of dual endothelin receptor antagonists, such as Macitentan, also highlights the importance of substituted pyrimidines, which can be synthesized from oxazole precursors. nih.gov

The following table summarizes the key steps in the synthesis of a bioactive analogue related to this compound.

Starting MaterialReagentReaction TypeIntermediate/Product
2-Methyl-4-phenyloxazoleN-Bromosuccinimide (NBS)Electrophilic Bromination5-Bromo-2-methyl-4-phenyloxazole
5-Bromo-2-methyl-4-phenyloxazoleArylboronic acidSuzuki-Miyaura Coupling2-Methyl-4-phenyl-5-aryloxazole

Material Science Applications of Oxazole Derivatives

The rigid, planar structure and electron-rich nature of the oxazole ring make it an attractive component for advanced materials. Oxazole derivatives have been incorporated into polymers and small molecules for applications in electronics and photonics. researchgate.netrsc.org

One of the most promising areas is in the development of organic light-emitting diodes (OLEDs). nih.govgoogle.com Oxadiazole derivatives, which share structural similarities with oxazoles, are well-known for their electron-transporting properties and are frequently used in the electron-transport layer (ETL) of OLED devices. rsc.org More recently, oxazole-containing molecules have been designed as emitters themselves. For example, dual-core structures incorporating an oxazole derivative have been developed as high-efficiency deep blue emitters for OLEDs. nih.gov These materials exhibit high photoluminescence quantum yields and good color purity. The introduction of the oxazole moiety can also improve the charge balance within the device, leading to higher efficiency. nih.gov

Polymers containing oxazole or oxazoline rings are also of interest in material science. mdpi.comsigmaaldrich.comnih.govnih.gov Poly(2-oxazoline)s, for instance, are a class of polymers with tunable properties that are being explored for biomedical applications, including as drug delivery systems and for tissue engineering. sigmaaldrich.comnih.govnih.gov The ability to functionalize the oxazole ring, as with this compound, could allow for the synthesis of novel monomers for the creation of functional polymers with tailored properties for specific material science applications.

Catalyst Design and Ligand Development from Oxazole Scaffolds

The nitrogen atom in the oxazole ring can act as a ligand, coordinating to a metal center to form a catalyst. alfachemic.com Chiral oxazoline ligands, in particular, are widely used in asymmetric catalysis to control the stereochemical outcome of a reaction. researchgate.netnih.gov While oxazoles themselves are less common as chiral ligands, their derivatives can be used to construct more complex ligand scaffolds.

For instance, oxazole-pyridine N,N-ligands have been designed and synthesized for use in palladium-catalyzed asymmetric cyclization reactions. acs.org These ligands have shown excellent performance in controlling the enantioselectivity of the transformation. The modular synthesis of these ligands often relies on the coupling of a substituted oxazole with a pyridine unit. This compound could serve as a useful building block in this context, allowing for the introduction of an ethoxy group at a specific position on the ligand backbone, which could influence the steric and electronic properties of the resulting catalyst.

Furthermore, oxazole-containing ligands have been used to prepare vanadium catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The substitution pattern on the oxazole ring was found to have a significant impact on the catalytic activity and the properties of the resulting polymer. mdpi.com This highlights the potential for fine-tuning the performance of a catalyst by modifying the oxazole ligand. The ability to functionalize this compound at the 4-position offers a route to a variety of novel ligands with potentially unique catalytic activities. The development of bifunctional catalysts, which contain both a metal-binding site and a substrate-activating group, is another area where functionalized oxazoles could play a key role. nih.gov

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